REACTION_CXSMILES
|
[Mg].[CH2:2](Br)[CH2:3][CH2:4][CH2:5][CH2:6][CH3:7].Cl[C:10]1[CH:15]=[CH:14][C:13](Cl)=[CH:12][CH:11]=1.Cl>Cl[Ni]Cl.C(OCC)C>[CH2:2]([C:10]1[CH:15]=[CH:14][C:13]([CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH3:7])=[CH:12][CH:11]=1)[CH2:3][CH2:4][CH2:5][CH2:6][CH3:7]
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
0.61 mol
|
Type
|
reactant
|
Smiles
|
C(CCCCC)Br
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
42 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)Cl
|
Name
|
|
Quantity
|
0.3 g
|
Type
|
catalyst
|
Smiles
|
Cl[Ni]Cl
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Type
|
CUSTOM
|
Details
|
stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
ADDITION
|
Details
|
was poured into a dropping funnel
|
Type
|
ADDITION
|
Details
|
the mixture therein was slowly added into the flask over 1 hour
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
The reaction product, Grignard, was poured into a dropping funnel
|
Type
|
ADDITION
|
Details
|
To the reactant was slowly added
|
Type
|
WAIT
|
Details
|
the reaction was carried out at room temperature for 24 hours
|
Duration
|
24 h
|
Type
|
CUSTOM
|
Details
|
to obtain
|
Type
|
CUSTOM
|
Details
|
solid reaction product
|
Type
|
CUSTOM
|
Details
|
the solid reaction product
|
Type
|
EXTRACTION
|
Details
|
the product was extracted with diethyl ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with anhydrous MgSO4
|
Type
|
CUSTOM
|
Details
|
the reaction product was separated by vacuum distillation (122° C./0.1 mmHg)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |